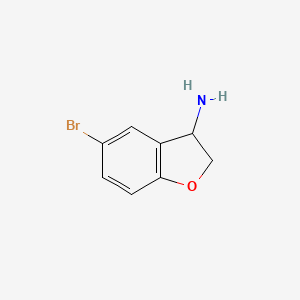
7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10FN . It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, has been a topic of interest in the scientific community . The reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Molecular Structure Analysis
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is represented by the SMILES stringCl.Fc1ccc2CCNCc2c1 . The InChI code for this compound is 1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . Physical And Chemical Properties Analysis
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . Its melting point is between 182-183 °C . The molecular weight of this compound is 187.64 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure makes it a valuable precursor in the construction of complex molecules designed for therapeutic use .
Biological Activity Against Infective Pathogens
This compound and its analogs have shown diverse biological activities against a range of infective pathogens. The presence of the fluorine atom can significantly influence the biological activity, making it a compound of interest in anti-infective drug development .
Neurodegenerative Disorder Treatment
Research indicates that 7-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives may have potential applications in treating neurodegenerative disorders. The modifications on the tetrahydroisoquinoline scaffold can lead to compounds with neuroprotective properties .
Structural-Activity Relationship (SAR) Studies
The compound serves as a key molecule in SAR studies, which help in understanding the relationship between the chemical structure of a compound and its biological activity. This is crucial for designing more potent and selective drugs .
Synthetic Strategies for Core Scaffold Construction
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: is also significant in synthetic chemistry, where it is used to develop new strategies for constructing the core scaffold of more complex molecules .
Heterogeneous Catalysis
In the field of catalysis, this compound has been explored for its utility in the C(1)-functionalization of tetrahydroisoquinolines with alkynes. This type of functionalization is important for creating new chemical entities with potential applications in various fields .
Mécanisme D'action
1,2,3,4-tetrahydroisoquinolines (THIQ), including 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is currently under investigation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of research on 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds are likely to focus on their biological potential, structural–activity relationship (SAR), and mechanism of action . The development of novel THIQ analogs with potent biological activity is also a promising area of research .
Propriétés
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNORDFUGQNAJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585679 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
406923-91-9 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)









